(R,R)-tramadol(1+)
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H26NO2+ |
|---|---|
Molecular Weight |
264.38 g/mol |
IUPAC Name |
[(1R,2R)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]methyl-dimethylazanium |
InChI |
InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/p+1/t14-,16+/m1/s1 |
InChI Key |
TVYLLZQTGLZFBW-ZBFHGGJFSA-O |
SMILES |
C[NH+](C)CC1CCCCC1(C2=CC(=CC=C2)OC)O |
Isomeric SMILES |
C[NH+](C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O |
Canonical SMILES |
C[NH+](C)CC1CCCCC1(C2=CC(=CC=C2)OC)O |
Origin of Product |
United States |
Synthetic Pathways and Enantioselective Preparation of R,r Tramadol
General Synthetic Strategies for Tramadol (B15222) Scaffold.wikipedia.orgjsmcentral.orgresearchgate.net
The common synthetic route to the tramadol scaffold is a two-step process. scribd.com It begins with a Mannich reaction to create an aminoketone precursor, followed by a Grignard or organolithium reaction to form the cyclohexanol (B46403) ring. scribd.comnsc.ru
The initial step in tramadol synthesis is the Mannich reaction. scribd.comub.edu This reaction involves the condensation of cyclohexanone, formaldehyde, and dimethylamine (B145610) hydrochloride to produce the key intermediate, 2-(dimethylaminomethyl)cyclohexanone, also known as the Mannich base. ub.eduresearchgate.net This aminoketone is a crucial building block for the subsequent steps in the synthesis. ub.eduresearchgate.net The reaction is a classic example of aminoalkylation and is widely used in pharmaceutical synthesis. ub.edu
The second major step involves the reaction of the Mannich base with an organometallic reagent to form the tertiary alcohol of the cyclohexanol ring. scribd.comchegg.com Both organolithium and Grignard reagents are employed for this transformation. nsc.ruresearchgate.net
The Grignard reaction utilizes 3-methoxyphenyl (B12655295) magnesium bromide, which is prepared from 3-bromoanisole (B1666278) and magnesium metal. chegg.comnewdrugapprovals.org This Grignard reagent then adds to the carbonyl group of the Mannich base, 2-(dimethylaminomethyl)cyclohexanone, to yield tramadol. chegg.comnewdrugapprovals.org The reaction typically produces a mixture of cis and trans isomers, with the trans isomer being the desired product. ub.edu The ratio of these isomers can be influenced by the reaction conditions. nsc.ru
Alternatively, organolithium reagents, such as 3-methoxyphenyllithium, can be used for the same coupling reaction. researchgate.netredalyc.org This approach has been reported to provide similar yields to the Grignard reaction. redalyc.org The choice of solvent can impact the stereoselectivity of this reaction; for instance, using a mixture of petrol ether and THF has been shown to favor the formation of the desired trans-isomer. nsc.ru
Table 1: Comparison of Grignard and Organolithium Reactions in Tramadol Synthesis
| Reaction Type | Reagents | Key Intermediate | Product | Reported Isomer Ratio (trans:cis) | Reference |
|---|---|---|---|---|---|
| Grignard Reaction | 3-methoxyphenyl magnesium bromide, 2-(dimethylaminomethyl)cyclohexanone | Mannich Base | (±)-trans-tramadol and (±)-cis-tramadol | ~4:1 to 85:15 (solvent dependent) | nsc.ruthieme-connect.com |
| Organolithium Reaction | 3-methoxyphenyllithium, 2-(dimethylaminomethyl)cyclohexanone | Mannich Base | (±)-trans-tramadol and (±)-cis-tramadol | Up to 86:14 (solvent dependent) | nsc.ru |
Mannich Reaction in Aminoketone Precursor Synthesis
Stereoselective and Enantioselective Synthetic Methodologies.wikipedia.orgnih.gov
Due to the distinct pharmacological profiles of the individual enantiomers of tramadol, significant research has been directed towards developing stereoselective and enantioselective synthetic methods to obtain the desired (R,R)-tramadol. acs.org
Controlling the absolute configuration at the two stereogenic centers of tramadol is a significant challenge in its synthesis. The relative configuration (cis or trans) is primarily determined during the Grignard or organolithium addition step. The trans isomer is generally favored, and purification techniques like recrystallization can be used to isolate it from the cis isomer. wikipedia.org Achieving control over the absolute configuration (R,R or S,S) requires either the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.
While a direct and highly efficient asymmetric synthesis of (R,R)-tramadol remains a challenge, various strategies have been explored. acs.org One approach involves the use of chiral catalysts in the key bond-forming reactions to induce enantioselectivity. Another strategy is the biomimetic synthesis, which mimics the proposed biosynthetic pathway of tramadol found in nature. nih.gov
Strategies for Controlling Absolute Configuration at Stereogenic Centers
Resolution of Racemic Mixtures to Obtain (R,R)-Tramadol.scribd.comnih.gov
A common and industrially viable method for obtaining enantiomerically pure (R,R)-tramadol is through the resolution of the racemic mixture of trans-tramadol. wikipedia.orgacs.org This process involves separating the (1R,2R)-(+)- and (1S,2S)-(−)-enantiomers.
Classical resolution using chiral resolving agents is a widely employed technique. acs.org This method involves the formation of diastereomeric salts by reacting the racemic tramadol with a chiral acid. These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. acs.org
Mandelic acid has proven to be an effective resolving agent for tramadol. wikipedia.orgacs.org Specifically, (R)-(-)-mandelic acid can be used to selectively crystallize the diastereomeric salt of (1R,2R)-(+)-tramadol, which can then be treated with a base to liberate the pure (R,R)-tramadol enantiomer. wikipedia.orgacs.org Other resolving agents like tartaric acid and its derivatives, such as dibenzoyl-tartaric acid (DBTA) and di-p-toluoyl-tartaric acid (DTTA), have also been utilized. acs.orgresearchgate.net
Table 2: Chiral Resolving Agents for Tramadol
| Resolving Agent | Target Enantiomer | Principle of Separation | Reference |
|---|---|---|---|
| (R)-(-)-Mandelic Acid | (1R,2R)-(+)-Tramadol | Formation of diastereomeric salts with different solubilities. | wikipedia.orgacs.org |
| (L)-(+)-Tartaric Acid | (1R,2R)-(+)-Tramadol | Diastereomeric salt crystallization. | acs.org |
| Di-p-toluoyl-tartaric acid (DTTA) | (1R,2R)-(+)-Tramadol or (1S,2S)-(-)-Tramadol (depending on DTTA enantiomer) | Efficient separation and isolation in high chemical and optical purities. | acs.orgresearchgate.net |
Chemical Resolution Techniques (e.g., Mandelic Acid Salts)
Purification and Characterization of Enantiopure (R,R)-Tramadol
Following the separation of the diastereomeric salt, the enantiopure (R,R)-tramadol free base is liberated, typically by treatment with a base. This free base is then often converted back into a stable, crystalline salt, most commonly the hydrochloride salt, for ease of handling and formulation. google.com
Purification of the final product is crucial to remove any remaining enantiomeric or chemical impurities. Recrystallization is a common method for purification. For example, pure (RR,SS) Tramadol hydrochloride can be obtained by recrystallizing the material from a solvent like isopropanol (B130326). newdrugapprovals.org A process described involved dissolving a mixture of isomers in dimethylformamide (DMF), followed by precipitation and washing with toluene, and a final crystallization from isopropanol to yield pure (RR,SS) Tramadol hydrochloride. newdrugapprovals.org
The characterization of enantiopure (R,R)-tramadol involves a suite of analytical techniques to confirm its identity, purity, and stereochemistry.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the definitive method for determining the enantiomeric excess (e.e.) or diastereomeric excess (d.e.) of the product. This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification. google.commdpi.com
Spectroscopy: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the chemical structure of the compound.
Melting Point (MP): The melting point of the pure enantiomeric salt is a key physical property and an indicator of purity. The hydrochloride salt of racemic tramadol has a melting point of 180-181 °C. nih.gov
Specific Rotation [α]: This is a measure of the rotation of plane-polarized light by a chiral compound in solution. A non-zero value confirms the presence of a single enantiomer, and its sign and magnitude are characteristic of the specific enantiomer. For example, a crystalline form of (R,R)-tramadol-(S)-naproxene salt exhibited a specific rotation of [α]D20 = +32.5° (c=1.01 in methanol). acs.org
| Technique | Purpose | Typical Findings | References |
| Chiral HPLC | Quantify enantiomeric and diastereomeric purity. | Determines enantiomeric excess (e.e.) or diastereomeric excess (d.e.), often >99% for pure samples. | google.commdpi.com |
| Recrystallization | Remove chemical and stereoisomeric impurities. | Yields a highly pure crystalline product, such as pure (RR,SS) Tramadol hydrochloride. | newdrugapprovals.orggoogle.com |
| Melting Point | Assess purity and identity. | A sharp, defined melting range indicates high purity. (Racemate MP: 180-181 °C). | nih.gov |
| Specific Rotation | Confirm enantiomeric identity and purity. | A specific, non-zero value confirms the optical activity of the enantiopure compound. | google.comacs.org |
| UV Spectroscopy | Quantitative analysis. | Tramadol hydrochloride shows maximum absorbance at a wavelength of 270 nm in 0.1N HCl. | medwinpublishers.com |
Molecular Pharmacology and Receptor Interactions of R,r Tramadol and Its Metabolites
μ-Opioid Receptor (MOR) Agonism and Binding Affinities
The opioid activity of tramadol (B15222) is primarily mediated through the agonism of the μ-opioid receptor (MOR). nih.govgazimedj.compharmgkb.org However, the parent compound, tramadol, itself has a weak affinity for the MOR. acs.orgwa.gov The significant opioid-mediated analgesia is largely attributed to its primary active metabolite, O-desmethyltramadol (M1). nih.govaafp.org
Comparative Binding Affinity of (R,R)-Tramadol vs. Other Stereoisomers
The two enantiomers of tramadol exhibit different affinities for the μ-opioid receptor. The (+)-enantiomer, (R,R)-tramadol, has a higher affinity for the MOR compared to the (-)-enantiomer, (S,S)-tramadol. wikipedia.orgmdpi.com In fact, the (+)-isomer is reported to have a 20-fold higher affinity for the MOR than the (-)-isomer. wikipedia.org This stereoselectivity is a crucial aspect of tramadol's pharmacology. The racemic mixture of tramadol has a binding affinity (Ki) for the human MOR of approximately 2.1 to 2.4 μM. gazimedj.compharmgkb.orgd-nb.info In contrast, the affinity of tramadol for δ- and κ-opioid receptors is considerably weaker. gazimedj.com
| Compound | Binding Affinity (Ki) | Reference |
|---|---|---|
| (R,R)-Tramadol | Higher affinity than (S,S)-tramadol (20-fold) | wikipedia.org |
| (S,S)-Tramadol | Lower affinity than (R,R)-tramadol | wikipedia.org |
| Racemic Tramadol | 2.1 - 2.4 μM | gazimedj.compharmgkb.orgd-nb.info |
Role of (+)-O-Desmethyltramadol (M1) in MOR Agonism and Higher Affinity
The primary active metabolite of tramadol, O-desmethyltramadol (M1), is significantly more potent as a MOR agonist than the parent compound. nih.govtaylorandfrancis.comresearchgate.net The (+)-enantiomer of M1, (+)-O-desmethyltramadol, exhibits a remarkably high affinity for the μ-opioid receptor, with a Ki value of approximately 3.4 nM. nih.govpharmgkb.orgnih.gov This represents an affinity that is about 200 to 300 times greater than that of tramadol itself. gazimedj.comtaylorandfrancis.comresearchgate.net The opioid-mediated analgesic effects of tramadol are therefore predominantly caused by (+)-M1. nih.govaafp.orgnih.gov In contrast, the parent drug, tramadol, has a much lower affinity for the MOR, with a Ki of about 2.4 μM. pharmgkb.orgd-nb.info
Studies have shown that M1 is not only more potent in binding to the MOR but also in producing analgesia. nih.govdrugbank.com While tramadol itself shows very low efficacy in activating the MOR in functional assays, its metabolite, desmetramadol, activates the receptor with high intrinsic activity. wikipedia.org
| Compound | Binding Affinity (Ki) | Reference |
|---|---|---|
| (±)-Tramadol | 2.4 μM | pharmgkb.orgd-nb.info |
| (+)-O-Desmethyltramadol (M1) | 3.4 nM | nih.govpharmgkb.orgnih.gov |
| (-)-O-Desmethyltramadol (M1) | 240 nM | nih.gov |
| (±)-N,O-didesmethyltramadol (M5) | 100 nM | nih.gov |
Molecular Modeling and Docking Studies of MOR Interactions
Molecular modeling and docking studies have provided insights into the interaction of tramadol and its metabolites with the μ-opioid receptor. These studies have shown that the active metabolite M1 and morphine share common pharmacophore features and have similar binding modes at the MOR. researchgate.netresearchgate.net A key interaction involves the residue ASP147 of the MOR. researchgate.net
Docking studies have been conducted using the crystal structure of the active-state MOR. plos.orgnih.govelifesciences.org These analyses help in understanding the structure-activity relationship of tramadol and its derivatives. researchgate.net For instance, it has been found that the substituents on the nitrogen atom of M1, morphine, and N-phenethylnormorphine may adopt common orientations within a hydrophobic pocket of the receptor. researchgate.net This hydrophobic interaction is thought to contribute to the opioid activity. researchgate.net
Monoamine Neurotransmitter Reuptake Inhibition
Serotonin (B10506) (5-HT) Reuptake Inhibition by (R,R)-Tramadol
The (+)-enantiomer of tramadol, (R,R)-tramadol, is a more potent inhibitor of serotonin reuptake than the (-)-enantiomer. nih.govnih.govwikipedia.org This action increases the concentration of serotonin in the synaptic cleft, which is believed to contribute to the analgesic effect by activating descending pain inhibitory pathways. pharmgkb.orgnih.gov Positron emission tomography (PET) studies in humans have demonstrated that clinical doses of tramadol can lead to significant occupancy of the serotonin transporter (SERT). oup.comnih.gov For instance, single oral doses of 50 mg and 100 mg of tramadol resulted in mean SERT occupancies of 34.7% and 50.2%, respectively. wikipedia.orgoup.com (R,R)-tramadol and its metabolite (+)-M1 are primarily responsible for the serotonin reuptake inhibitory effects. frontiersin.org
| Dose | Mean SERT Occupancy (Thalamus) | Reference |
|---|---|---|
| 50 mg | 34.7% | wikipedia.orgoup.com |
| 100 mg | 50.2% | wikipedia.orgoup.com |
Norepinephrine (B1679862) (NA) Reuptake Inhibition and Enantiomeric Specificity
The inhibition of norepinephrine reuptake is another key component of tramadol's mechanism of action. nih.govwikipedia.org This action is predominantly attributed to the (-)-enantiomer, (S,S)-tramadol. nih.govresearchgate.net By blocking the norepinephrine transporter (NET), (-)-tramadol (B15223) increases the levels of norepinephrine in the synapse, which, like serotonin, enhances descending inhibitory pain pathways. nih.govnih.gov Studies have shown that tramadol competitively inhibits NET function. nih.gov Both enantiomers act synergistically, with the (+)-enantiomer's serotonergic activity complementing the (-)-enantiomer's noradrenergic activity to produce a broad-spectrum analgesic effect. nih.gov
| Enantiomer | Primary Action | Reference |
|---|---|---|
| (R,R)-Tramadol (+) | Serotonin Reuptake Inhibition | nih.govnih.govwikipedia.org |
| (S,S)-Tramadol (-) | Norepinephrine Reuptake Inhibition | nih.govresearchgate.net |
Mechanisms of Transporter Binding and Inhibition (hSERT, hNET)
Studies have shown that the two enantiomers of tramadol have different potencies for these transporters. The (+)-tramadol enantiomer, which corresponds to (R,R)-tramadol, is more potent in inhibiting serotonin reuptake. nih.gov In contrast, the (-)-tramadol enantiomer is a more potent inhibitor of norepinephrine reuptake. nih.gov
Racemic tramadol binds to hSERT and hNET with Ki values of 1.19 µM and 14.6 µM, respectively. researchgate.netd-nb.info More specifically, (+)-tramadol has a Ki of 0.53 µM for hSERT. researchgate.net A positron emission tomography (PET) imaging study in humans demonstrated that single oral doses of 50 mg and 100 mg of tramadol resulted in 34.7% and 50.2% occupancy of the serotonin transporter in the thalamus, respectively. wikipedia.org
The binding of tramadol to these transporters blocks the reuptake of serotonin and norepinephrine from the synaptic cleft, thereby increasing their concentrations in the synapse and enhancing their signaling. nih.gov
Table 1: Inhibitory Constants (Ki) of Tramadol Enantiomers at Human Monoamine Transporters
| Compound | hSERT Ki (µM) | hNET Ki (µM) |
|---|---|---|
| (+)-Tramadol | 0.53 researchgate.net | Not Available |
| (-)-Tramadol | Not Available | 0.43 researchgate.net |
| Racemic Tramadol | 1.19 researchgate.netd-nb.info | 14.6 researchgate.netd-nb.info |
Other Pharmacological Target Interactions
Beyond its effects on monoamine transporters and opioid receptors, (R,R)-tramadol and its racemic mixture have been shown to interact with several other receptors in vitro.
Serotonin 5-HT2C Receptor Antagonism (In Vitro)
Tramadol has been demonstrated to act as an antagonist at the serotonin 5-HT2C receptor. wikipedia.org In vitro studies using Xenopus oocytes expressing the 5-HT2C receptor showed that tramadol inhibited serotonin-induced currents in a competitive manner. researchgate.netnih.gov This suggests that tramadol directly competes with serotonin for binding to the receptor. researchgate.netnih.gov This antagonistic action at the 5-HT2C receptor may contribute to some of the pharmacological effects of tramadol. wikipedia.orgmdpi.com Both tramadol and its primary metabolite, O-desmethyltramadol, exhibit inhibitory effects on 5-HT2C receptors. mdpi.com
Muscarinic Acetylcholine (B1216132) Receptor Antagonism (In Vitro)
In vitro studies have revealed that tramadol can act as an antagonist at muscarinic acetylcholine receptors. wikipedia.org Specifically, tramadol has been shown to inhibit M1 and M3 muscarinic acetylcholine receptors. wikipedia.org In cultured bovine adrenal medullary cells, tramadol competitively inhibited the binding of the muscarinic antagonist [3H]quinuclidinyl benzilate (QNB). nih.gov Scatchard analysis indicated that tramadol increased the apparent dissociation constant (Kd) without altering the maximal binding capacity (Bmax), which is characteristic of competitive antagonism. nih.gov Further studies in Xenopus oocytes expressing M1 receptors showed that tramadol inhibited acetylcholine-induced currents. nih.gov This suggests that tramadol's anticholinergic effects may be due to its direct interaction with muscarinic receptors. nih.gov
Nicotinic Acetylcholine Receptor Antagonism (In Vitro)
Tramadol has been found to exhibit antagonistic effects on nicotinic acetylcholine receptors (nAChRs) in vitro. wikipedia.org Specifically, it acts as an antagonist of the α7 nicotinic acetylcholine receptor. wikipedia.org Research on bovine adrenal chromaffin cells demonstrated that tramadol inhibited catecholamine secretion by blocking nicotinic AChR functions in a manner that was not sensitive to the opioid antagonist naloxone. nih.gov Tramadol was also shown to inhibit nicotinic currents carried by α7 receptors expressed in Xenopus oocytes. nih.gov This inhibition of nicotinic receptors may contribute to the suppression of sympathetic nervous activity. frontiersin.org
Delta-Opioid Receptor (DOR) and Kappa-Opioid Receptor (KOR) Interaction (In Vitro)
While the primary opioid activity of tramadol's metabolite, O-desmethyltramadol, is at the µ-opioid receptor (MOR), tramadol itself has a much weaker affinity for opioid receptors. unipd.it In vitro studies have shown that tramadol has a far lesser affinity for the delta-opioid receptor (DOR) and kappa-opioid receptor (KOR) compared to its metabolite's affinity for the MOR. wikipedia.org One study using radioligand binding assays found that tramadol demonstrated binding to the KOR but not to the MOR or DOR. plos.orgplos.org However, other in vitro studies have reported that tramadol was inactive at mu, kappa, and delta opioid receptors. unipd.it
Weak NMDA Receptor Antagonism (In Vitro)
Tramadol has been identified as a very weak antagonist of the N-methyl-D-aspartate (NMDA) receptor in vitro. wikipedia.org Some studies suggest that this NMDA receptor antagonism may contribute to its pharmacological effects. researchgate.netbibliotekanauki.pl In vitro experiments have shown that tramadol and its M1 metabolite can inhibit NMDA receptors in a noncompetitive manner at clinically relevant concentrations. bibliotekanauki.pl However, it is important to note that this antagonism is considered weak. wikipedia.org
Table 2: Summary of Other In Vitro Pharmacological Interactions of Tramadol
| Receptor/Target | Interaction | Method/System | Finding | Reference |
|---|---|---|---|---|
| 5-HT2C Receptor | Antagonism | Xenopus oocytes expressing 5-HT2CR | Competitive inhibition of serotonin-induced currents. | researchgate.netnih.gov |
| Muscarinic M1/M3 Receptors | Antagonism | Cultured bovine adrenal medullary cells; Xenopus oocytes expressing M1R | Competitive inhibition of [3H]QNB binding; inhibition of acetylcholine-induced currents. | wikipedia.orgnih.gov |
| Nicotinic α7 Receptor | Antagonism | Bovine adrenal chromaffin cells; Xenopus oocytes expressing α7 nAChR | Inhibition of catecholamine secretion; inhibition of nicotinic currents. | wikipedia.orgnih.gov |
| Delta-Opioid Receptor (DOR) | Weak/No Interaction | Radioligand binding assays | Far lesser affinity than its metabolite for MOR; one study showed no binding. | wikipedia.orgplos.orgplos.org |
| Kappa-Opioid Receptor (KOR) | Weak Interaction | Radioligand binding assays | One study showed binding, while another showed inactivity. | unipd.itplos.orgplos.org |
| NMDA Receptor | Weak Antagonism | In vitro receptor studies | Noncompetitive inhibition at clinical concentrations. | wikipedia.orgbibliotekanauki.pl |
Table 3: List of Compound Names
| Compound Name |
|---|
| (R,R)-tramadol(1+) |
| (-)-tramadol |
| (+)-tramadol |
| [3H]quinuclidinyl benzilate |
| Acetylcholine |
| Naloxone |
| O-desmethyltramadol |
| Serotonin |
TRPA1 Inhibition (In Vitro)
Recent in vitro research has identified the transient receptor potential ankyrin 1 (TRPA1) channel as a target for tramadol and its primary active metabolite, O-desmethyltramadol (M1). researchgate.netresearchgate.net TRPA1 is a non-selective cation channel expressed in sensory neurons and is a key player in sensing noxious stimuli that can lead to inflammatory, neuropathic, or cancer-related pain. researchgate.netnih.gov
Studies utilizing human embryonic kidney 293 (HEK293) cells that express human TRPA1 (hTRPA1) have demonstrated that racemic tramadol and its M1 metabolite selectively inhibit the function of this channel. researchgate.netnih.gov In these experiments, neither tramadol nor M1 (at concentrations of 0.01-10 μM) independently triggered an increase in intracellular calcium concentration ([Ca]i), unlike the TRPA1 agonist allyl isothiocyanate (AITC). nih.gov However, when the cells were pretreated with tramadol or M1, the subsequent response to AITC was significantly diminished. researchgate.netnih.gov
Table 1: In Vitro Inhibition of Human TRPA1 by Racemic Tramadol and its Metabolite M1
| Compound | Cell Line | Agonist | Concentration Range Tested (μM) | Observed Effect |
|---|---|---|---|---|
| Racemic Tramadol | HEK293 expressing hTRPA1 | Allyl isothiocyanate (AITC) | 0.1 - 10 | Significant suppression of AITC-induced [Ca]i increase nih.gov |
| O-desmethyltramadol (M1) | HEK293 expressing hTRPA1 | Allyl isothiocyanate (AITC) | 1 - 10 | Significant suppression of AITC-induced [Ca]i increase nih.gov |
| Racemic Tramadol | HEK293 expressing hTRPA1 | Allyl isothiocyanate (AITC) | 10 | Decrease in AITC-induced inward currents nih.gov |
| O-desmethyltramadol (M1) | HEK293 expressing hTRPA1 | Allyl isothiocyanate (AITC) | 10 | Decrease in AITC-induced inward currents nih.gov |
Synergistic Molecular Mechanisms of Enantiomers
Tramadol is administered as a racemic mixture of its two enantiomers, (+)-tramadol ((1R,2R)-tramadol) and (-)-tramadol ((1S,2S)-tramadol). pharmgkb.orgnih.gov These enantiomers exhibit distinct and complementary pharmacological activities that work in synergy to produce a potent analgesic effect. pharmgkb.orgdrugbank.comnih.gov This multimodal mechanism involves interaction with both opioid and monoaminergic systems. caldic.comgazimedj.com
The (+)-tramadol enantiomer is a more potent agonist at the µ-opioid receptor and also acts as a serotonin reuptake inhibitor. drugbank.comnih.govacs.org In contrast, the (-)-tramadol enantiomer is a more potent inhibitor of norepinephrine reuptake. drugbank.comnih.govresearchgate.net This division of action means that the racemic mixture provides a broader spectrum of analgesic activity than either enantiomer alone. pharmgkb.orgdrugbank.com
The metabolism of tramadol adds another layer to its synergistic action. The O-demethylation of tramadol, a process catalyzed by the CYP2D6 enzyme, produces the active metabolite O-desmethyltramadol (M1). nih.govpharmgkb.org The (+)-M1 metabolite, derived from (+)-tramadol, has a significantly higher affinity for the µ-opioid receptor—reportedly 200 to 400 times greater than the parent compound—and is largely responsible for the opioid-mediated analgesic effects of tramadol. nih.govdrugbank.comgazimedj.comresearchgate.net The (-)-M1 enantiomer also contributes to the inhibition of norepinephrine reuptake. researchgate.net
Table 2: Differential Receptor Affinities and Inhibitory Activities of Tramadol Enantiomers and Metabolites
| Compound | Mechanism | Affinity (Ki) |
|---|---|---|
| (+)-(R,R)-tramadol | µ-Opioid Receptor Binding | 1.3 µM caldic.com |
| Serotonin Reuptake Inhibition | 0.87 µmol/l nih.gov | |
| (-)-(S,S)-tramadol | µ-Opioid Receptor Binding | 24.8 µM caldic.com |
| Norepinephrine Reuptake Inhibition | 1.08 µmol/l nih.gov | |
| Racemic Tramadol | µ-Opioid Receptor Binding | 2.4 µmol/l nih.gov |
| Serotonin Transporter (hSERT) Binding | 1.19 µmol/l nih.gov | |
| Norepinephrine Transporter (hNET) Binding | 14.6 µmol/l nih.gov | |
| (+)-O-desmethyltramadol ((+)-M1) | µ-Opioid Receptor Binding | 0.0034 - 0.0054 µM caldic.comnih.gov |
| N,O-didesmethyltramadol (M5) | µ-Opioid Receptor Binding | 0.1 µM caldic.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| (R,R)-tramadol(1+) |
| (+)-tramadol |
| (1R,2R)-tramadol |
| (-)-tramadol |
| (1S,2S)-tramadol |
| O-desmethyltramadol (M1) |
| (+)-O-desmethyltramadol ((+)-M1) |
| (-)-O-desmethyltramadol ((-)-M1) |
| N,O-didesmethyltramadol (M5) |
| Allyl isothiocyanate (AITC) |
| Serotonin |
| Norepinephrine |
| Morphine |
| Codeine |
| Venlafaxine |
Metabolism and Biotransformation Studies of R,r Tramadol in Vitro Focus
Major Metabolic Pathways: O-Demethylation and N-Demethylation
The biotransformation of (R,R)-tramadol is predominantly characterized by two major metabolic reactions: O-demethylation and N-demethylation. pharmgkb.orgresearchgate.net O-demethylation involves the removal of a methyl group from the O-methyl group on the phenol (B47542) ring, leading to the formation of O-desmethyltramadol (M1). pharmgkb.orgnih.gov This metabolite is of particular significance as it is pharmacologically active. pharmgkb.orgnih.gov
Enzymatic Involvement in Metabolism
The metabolic conversion of (R,R)-tramadol is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. pharmgkb.orgwikipedia.org Specific isoenzymes have been identified as key players in the distinct demethylation pathways.
Role of Cytochrome P450 Isoenzymes (CYP2D6, CYP2B6, CYP3A4)
In vitro studies using human liver microsomes have pinpointed the specific roles of several CYP isoenzymes. The O-demethylation of tramadol (B15222) to its active metabolite, M1, is almost exclusively catalyzed by CYP2D6. pharmgkb.orgresearchgate.netnih.gov This makes the formation of the active metabolite highly dependent on the functional status of this particular enzyme.
The N-demethylation pathway, leading to the formation of M2, is catalyzed by both CYP2B6 and CYP3A4. pharmgkb.orgresearchgate.netnih.gov While both enzymes contribute to this pathway, their relative contributions can vary. These findings highlight the multi-enzyme-dependent nature of tramadol metabolism.
Table 1: Major Cytochrome P450 Isoenzymes Involved in (R,R)-Tramadol Metabolism
| Metabolic Pathway | Primary Enzyme(s) | Resulting Metabolite |
|---|---|---|
| O-Demethylation | CYP2D6 | O-desmethyltramadol (M1) |
| N-Demethylation | CYP2B6, CYP3A4 | N-desmethyltramadol (M2) |
Comparative Metabolic Capabilities of CYP2D6 Alleles
The gene encoding for the CYP2D6 enzyme is highly polymorphic, meaning there are many different versions, or alleles, within the human population. nih.gov These genetic variations can lead to significant differences in enzyme activity, which in turn affects the metabolism of (R,R)-tramadol. Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype. jvsmedicscorner.com
Poor Metabolizers (PMs): Individuals with two non-functional CYP2D6 alleles exhibit significantly reduced or absent O-demethylation of tramadol. This results in lower plasma concentrations of the active metabolite M1. nih.govbrieflands.com
Intermediate Metabolizers (IMs): Carriers of one reduced-function and one non-functional allele, or two reduced-function alleles, have a metabolic capacity between that of poor and extensive metabolizers. jvsmedicscorner.com
Extensive Metabolizers (EMs): Individuals with at least one fully functional CYP2D6 allele are considered normal metabolizers and efficiently convert tramadol to M1. brieflands.com
Ultrarapid Metabolizers (UMs): Individuals with multiple copies of the functional CYP2D6 gene exhibit accelerated metabolism of tramadol, leading to higher and more rapid formation of M1. nih.govresearchgate.net
Studies have demonstrated a direct correlation between the number of functional CYP2D6 alleles and the metabolic ratio of M1 to tramadol. For instance, the area under the curve (AUC) for (+)-R,R-O-desmethyltramadol was found to be significantly higher in ultrarapid metabolizers compared to extensive metabolizers. researchgate.net Conversely, poor metabolizers show markedly lower M1 concentrations. brieflands.com
Table 2: Impact of CYP2D6 Phenotype on (R,R)-Tramadol Metabolism
| Phenotype | CYP2D6 Activity | O-desmethyltramadol (M1) Formation |
|---|---|---|
| Poor Metabolizer (PM) | Absent/Greatly Reduced | Significantly Decreased |
| Intermediate Metabolizer (IM) | Decreased | Moderately Decreased |
| Extensive Metabolizer (EM) | Normal | Normal |
| Ultrarapid Metabolizer (UM) | Increased | Significantly Increased |
Characterization of Key Metabolites Derived from (R,R)-Tramadol
The biotransformation of (R,R)-tramadol gives rise to several metabolites, with O-desmethyltramadol (M1) and N-desmethyltramadol (M2) being the most prominent primary metabolites identified in in vitro systems. researchgate.netdrugbank.com
O-Desmethyltramadol (M1) and its Stereoisomers
O-desmethyltramadol, also known as M1, is the primary active metabolite of tramadol. nih.govwikipedia.org Its formation is a critical step for the analgesic efficacy of the parent compound. Like tramadol, M1 exists as stereoisomers. The (+)-M1 enantiomer is a more potent µ-opioid agonist than the (-)-M1 enantiomer. nih.govbrieflands.com The formation of M1 is stereoselective, with studies showing that the formation of M1 from (+)-tramadol can be significantly higher than from (-)-tramadol (B15223) in vitro. nih.gov
N-Desmethyltramadol (M2)
N-desmethyltramadol, or M2, is formed through the N-demethylation of tramadol by CYP2B6 and CYP3A4. pharmgkb.orgdrugbank.com Unlike M1, M2 is considered to be a pharmacologically inactive metabolite in terms of opioid activity. nih.gov Further metabolism of M2 can occur, leading to the formation of secondary metabolites such as N,N-didesmethyltramadol (M3) and N,O-didesmethyltramadol (M5). pharmgkb.orgwikipedia.org
Table 3: Key Metabolites of (R,R)-Tramadol
| Metabolite | Abbreviation | Formation Pathway | Key Forming Enzyme(s) | Pharmacological Activity (Opioid) |
|---|---|---|---|---|
| O-desmethyltramadol | M1 | O-Demethylation | CYP2D6 | Active |
| N-desmethyltramadol | M2 | N-Demethylation | CYP2B6, CYP3A4 | Inactive |
| N,N-didesmethyltramadol | M3 | N-Demethylation of M2 | CYP3A4 | Inactive |
| N,O-didesmethyltramadol | M5 | O-Demethylation of M2 | CYP2D6 | Active (less than M1) |
Other Phase I and Phase II Metabolites (Glucuronides, Sulfates)
Beyond the primary demethylation pathways, tramadol undergoes extensive Phase I and Phase II metabolism. drugbank.compharmgkb.org In vitro studies utilizing human liver microsomes have been instrumental in identifying these metabolic routes. researchgate.net The biotransformation of tramadol involves not only demethylation and oxidation but also subsequent conjugation reactions, primarily forming glucuronides and sulfates which are then eliminated, mainly by the kidneys. pharmgkb.orgresearchgate.net
Phase II reactions are a significant part of tramadol's metabolic fate. ajmc.com The primary active metabolite, O-desmethyltramadol (M1), is inactivated through glucuronidation, a process largely mediated by the enzymes UGT2B7 and UGT1A8. pharmgkb.orgnih.gov Studies have identified at least 12 distinct Phase II metabolites, comprising seven glucuronides and five sulfonates. mdpi.com This extensive conjugation highlights the complexity of tramadol's biotransformation. mdpi.com Furthermore, evidence suggests stereoselectivity in these conjugation pathways; for instance, a four-fold higher excretion of (−)-O-desmethyltramadol glucuronide compared to its (+) enantiomer has been observed. nih.gov
Sulfo-conjugation is another key Phase II pathway. O-desmethyl tramadol sulfate (B86663) has been identified as a metabolite in toxicological studies. nih.gov In vitro enzymatic assays have indicated that variations in enzymes such as SULT1A3 can lead to a decreased rate of sulfation for O-desmethyltramadol. pharmgkb.org
Stereoselective Metabolism of Tramadol Enantiomers (In Vitro)
The metabolism of tramadol is known to be stereoselective, meaning the two enantiomers, (+)-tramadol and (-)-tramadol, are processed at different rates by metabolic enzymes. researchgate.netpharmgkb.org This phenomenon has been extensively characterized in in vitro systems, such as human and rat liver microsomes. pharmgkb.orgnih.gov
Differential Formation Rates of Metabolite Enantiomers
In vitro investigations using microsomal fractions from human liver have demonstrated that the O-demethylation of tramadol is stereoselective. pharmgkb.org The maximum rate (Vmax) of O-demethylation was found to be significantly higher for (-)-tramadol than for (+)-tramadol. pharmgkb.org Conversely, N-demethylation also displays stereoselectivity, but it preferentially metabolizes the (+)-enantiomer. pharmgkb.org
Studies with rat liver microsomes corroborate these findings, showing that (-)-trans-tramadol is metabolized more readily than (+)-trans-tramadol, leading to a preferential formation of (-)-M1. nih.gov The intrinsic clearance (CLint) and Vmax for the formation of (+)-M1 were lower than those for (-)-M1. nih.gov These studies also revealed an interaction between the enantiomers; when racemic tramadol was used as the substrate, the metabolic rates for both individual enantiomers decreased, suggesting competitive inhibition at the enzyme level. nih.gov As a result of this stereoselectivity, plasma levels of (-)-M1 are generally observed to be higher than those of (+)-M1. nih.gov
Table 1: In Vitro Kinetic Parameters for the Stereoselective O-Demethylation of Tramadol
| Enantiomer | Matrix | Vmax (pmol·mg⁻¹·min⁻¹) | Km (µM) | Finding | Source |
|---|---|---|---|---|---|
| (+)-Tramadol | Human Liver Microsomes | 125 | 210 | Lower formation rate of (+)-M1. | pharmgkb.org |
| (-)-Tramadol | Human Liver Microsomes | 210 | 210 | Higher formation rate of (-)-M1. | pharmgkb.org |
| (+)-trans-T | Rat Liver Microsomes | Lower than (-)-trans-T | - | Lower Vmax and CLint for (+)-M1 formation. | nih.gov |
| (-)-trans-T | Rat Liver Microsomes | Higher than (+)-trans-T | - | Preferentially metabolized to (-)-M1. | nih.gov |
Enzymatic Basis for Stereoselectivity
The enzymatic foundation for tramadol's stereoselective metabolism lies within the cytochrome P450 (CYP) superfamily of enzymes. researchgate.net The critical O-demethylation step, which produces the active metabolite M1, is catalyzed by CYP2D6. pharmgkb.orgnih.govpharmgkb.org This was confirmed in vitro through competitive inhibition studies where known CYP2D6 inhibitors, quinidine (B1679956) and propafenone, effectively blocked this metabolic pathway. pharmgkb.org
N-demethylation, which produces the M2 metabolite, is primarily handled by CYP2B6 and CYP3A4. pharmgkb.orgnih.gov The stereoselectivity of these processes is influenced by how each tramadol enantiomer interacts with the active sites of these specific CYP enzymes. Phase II conjugation reactions also have a specific enzymatic basis, with UGT2B7 and UGT1A8 being the primary enzymes responsible for the glucuronidation of M1. pharmgkb.orgnih.gov
In Vitro Studies on Drug Transporter Interactions (e.g., OCT1, ABCB1)
The disposition of (R,R)-tramadol and its metabolites is also influenced by interactions with drug transporters. In vitro models, particularly those using Caco-2 and HEK293 cell lines, have been crucial for elucidating these interactions. nih.govmdpi.com
In vitro studies using Caco-2 cell monolayers have consistently shown that neither the tramadol enantiomers nor the M1 metabolite are substrates of the efflux transporter P-glycoprotein (ABCB1). nih.govnih.govresearchgate.net Although a net secretion of the compounds was observed under a pH gradient, this was not inhibited in a manner consistent with P-gp transport, suggesting the involvement of other proton-based efflux pumps rather than ABCB1. nih.govresearchgate.net
In contrast, the hepatic uptake transporter OCT1 (Organic Cation Transporter 1, encoded by SLC22A1) plays a significant role. In vitro data demonstrate that the active metabolite M1 is a substrate for OCT1, which mediates its reuptake into the liver, while the parent drug tramadol is not. nih.gov Interestingly, tramadol itself has been identified as a direct inhibitor of OCT1. nih.govnih.gov A 2021 in vitro study using HEK293 cells quantified this interaction, confirming that both tramadol and O-desmethyltramadol are selective inhibitors of substrate uptake at human OCT1 (hOCT1). mdpi.com Tramadol demonstrated a higher inhibitory potency than its metabolite. mdpi.com
Table 2: In Vitro Inhibition of Human Organic Cation Transporter 1 (hOCT1) by Tramadol and its Metabolite
| Compound | Transporter | IC₅₀ (µM) [95% CI] | Finding | Source |
|---|---|---|---|---|
| Tramadol | hOCT1 | 5.60 [4.65–6.75] | Selective inhibitor of hOCT1. | mdpi.com |
| O-desmethyltramadol | hOCT1 | 24.16 [19.12–30.54] | Selective inhibitor of hOCT1 with lower potency than the parent drug. | mdpi.com |
Table 3: Summary of In Vitro Interactions with Key Drug Transporters
| Compound | Transporter | Interaction Type | In Vitro Finding | Source |
|---|---|---|---|---|
| Tramadol | ABCB1 (P-gp) | Substrate | No | nih.govnih.govresearchgate.net |
| O-desmethyltramadol (M1) | ABCB1 (P-gp) | Substrate | No | nih.govnih.govresearchgate.net |
| Tramadol | OCT1 | Substrate | No | nih.gov |
| O-desmethyltramadol (M1) | OCT1 | Substrate | Yes | nih.gov |
| Tramadol | OCT1 | Inhibitor | Yes | nih.govmdpi.comnih.gov |
Structure Activity Relationships Sar and Computational Chemistry
SAR of Tramadol (B15222) and its Derivatives
The analgesic properties of tramadol are attributed to a dual mechanism of action involving both opioid and non-opioid pathways. pharmgkb.org Tramadol is administered as a racemic mixture of its two enantiomers, (R,R)-tramadol and (S,S)-tramadol. pharmgkb.orgnih.gov The (R,R)-enantiomer, also known as (+)-tramadol, exhibits a higher affinity for the µ-opioid receptor (MOR) and is a more potent inhibitor of serotonin (B10506) reuptake. mdpi.comresearchgate.net Its primary active metabolite, O-desmethyltramadol (M1), particularly the (+)-M1 form derived from (+)-tramadol, is a significantly more potent MOR agonist. nih.govsci-hub.se
Structure-activity relationship (SAR) studies have been crucial in understanding the molecular features governing the activity of tramadol and its derivatives. Research has shown that the phenolic hydroxyl group in the M1 metabolite results in higher MOR agonistic activity compared to the methoxy (B1213986) group found in the parent tramadol molecule. sci-hub.se The exploration of the tramadol scaffold has revealed that while it shares pharmacophoric features with classical opiates like morphine, its SAR profile can be distinct. researchgate.netnih.gov For instance, unlike in the morphine series where bulky N-substitutions often enhance opioid activity, this is not consistently the case for tramadol derivatives, suggesting a different interaction mechanism at the receptor level. researchgate.netnih.gov
Substitutions on the nitrogen atom of the tramadol scaffold have a significant impact on its pharmacological activity. The dimethylamino group is a key feature, and modifications to it have been explored to modulate receptor affinity and efficacy. sci-hub.se
Research by Shen et al. (2015) involved the design and synthesis of a series of N-phenylalkyl substituted tramadol derivatives to probe the SAR at the nitrogen position. sci-hub.seresearchgate.netnih.gov Their findings highlighted the importance of the phenyl group substitution on the nitrogen for analgesic activity. sci-hub.se However, the length of the alkyl linker connecting the nitrogen atom to the phenyl group was found to be a critical determinant of MOR affinity; an increase in the linker length led to a decrease in affinity. sci-hub.se For example, an N-phenylethyl tramadol derivative was found to have eight times less activity than tramadol itself, though its activity was comparable to the M1 metabolite. sci-hub.se This suggests that while N-arylalkyl substitutions can be accommodated, there are specific spatial and conformational requirements within the receptor's binding pocket for optimal interaction. researchgate.netnih.gov
The unique dual-action profile of tramadol has inspired the design of novel analogues aiming for improved analgesic properties. researchgate.netnih.gov A common strategy is to use the active metabolite, O-desmethyltramadol (M1), as a template due to its higher MOR affinity. researchgate.net Computational methods, such as molecular docking and 3D structure superimposition, have guided the rational design of these new chemical entities. researchgate.netnih.gov
One approach involved creating N-phenylalkyl derivatives based on the tramadol scaffold. researchgate.netnih.gov This was prompted by computational studies showing that the N-substituents of both M1 and morphine occupy a similar hydrophobic pocket in the MOR. researchgate.netnih.gov The goal was to exploit this hydrophobic interaction to enhance opioid activity. researchgate.net While this led to the identification of active compounds, it also revealed that the SAR for tramadol differs from that of morphine, where larger N-substituents are generally favorable. nih.gov Another study focused on designing 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues based on M1, which led to the discovery of a highly selective and potent MOR agonist, compound 23. researchgate.net This work emphasized that the linker between the piperidine (B6355638) and phenyl rings, as well as the substitution pattern on the phenyl ring, are crucial for binding affinity and selectivity. researchgate.net These explorations provide a foundation for developing new analgesics based on the tramadol structure. researchgate.netnih.gov
Influence of Substitutions on Nitrogen Atom on Activity
Molecular Modeling and Computational Studies
Computational chemistry has become an indispensable tool for elucidating the mechanisms of action and for the rational design of derivatives of (R,R)-tramadol. Techniques such as 3D structure superimposition, molecular docking, and pharmacophore analysis have provided detailed insights into how tramadol and its analogues interact with their biological targets. researchgate.netnih.gov
Three-dimensional structure superimposition has been effectively used to compare tramadol and its active metabolite M1 with classical opioids like morphine. researchgate.netnih.govresearchgate.net Although the 2D structures of tramadol and morphine are quite different, 3D alignment reveals that they share key pharmacophoric features necessary for opioid receptor interaction. researchgate.net
Studies have shown that the M1 metabolite and morphine have common pharmacophore features and can adopt similar binding modes within the µ-opioid receptor. researchgate.netnih.govresearchgate.net Superimposition calculations demonstrate that the key elements—specifically the positively charged nitrogen atom and the aromatic ring—can overlap in 3D space. researchgate.net This structural similarity explains why both compounds can bind to and activate the same receptor, despite tramadol's greater conformational flexibility compared to the rigid structure of morphine. researchgate.net The binding modes of M1, morphine, and N-phenethylnormorphine were found to overlap, indicating that the substituents on the nitrogen atoms of these compounds may adopt common orientations within the receptor's binding pocket. researchgate.netnih.gov
Molecular docking simulations have been instrumental in visualizing the binding of (R,R)-tramadol and its derivatives to the µ-opioid receptor (MOR) and monoamine transporters. researchgate.netnih.gov Docking studies of the M1 metabolite into the MOR have shown that it binds to similar residues as morphine, including a key interaction with Asp147. sci-hub.se Furthermore, the substituent on the nitrogen atom of M1 forms interactions with residues Trp293 and Tyr326, which form a hydrophobic pocket. researchgate.netnih.gov This finding guided the design of N-phenylalkyl derivatives to further probe this interaction space. researchgate.netnih.gov
Beyond the MOR, tramadol's interaction with monoamine transporters is central to its analgesic effect. plos.orgwikipedia.org (R,R)-tramadol is a known inhibitor of the serotonin transporter (SERT). mdpi.com Positron Emission Tomography (PET) studies in humans have confirmed that clinical doses of tramadol result in significant occupancy of SERT in the brain, with a 100 mg dose leading to approximately 50.2% occupancy in the thalamus. researchgate.net Docking studies have also explored tramadol's interaction with the dopamine (B1211576) transporter (DAT) as a model for the norepinephrine (B1679862) transporter (NET), revealing a potential binding site for tramadol and other chronic pain inhibitors. sdbonline.org Comprehensive screening has confirmed that both tramadol and its metabolite O-desmethyl-tramadol are inhibitors of NET and SERT. plos.org
Table 1: Binding Affinities and Transporter Occupancy of Tramadol and its Metabolite
| Compound | Target | Assay Type | Value | Source |
|---|---|---|---|---|
| Tramadol | µ-Opioid Receptor (MOR) | Radioligand Binding (Ki) | >10 µM | plos.org |
| O-desmethyl-tramadol | µ-Opioid Receptor (MOR) | Radioligand Binding (Ki) | 1.8 ± 0.3 µM | plos.org |
| O-desmethyl-tramadol | δ-Opioid Receptor (DOR) | Functional Assay (EC50) | 1.8 ± 0.6 µM | plos.org |
| Tramadol | Serotonin Transporter (SERT) | Transporter Inhibition | Low Potency | plos.org |
| O-desmethyl-tramadol | Serotonin Transporter (SERT) | Transporter Inhibition | Low Potency | plos.org |
| Tramadol | Serotonin Transporter (SERT) | PET Occupancy (100 mg dose) | 50.2% | researchgate.net |
| Tramadol | Norepinephrine Transporter (NET) | Transporter Inhibition | Low Potency | plos.org |
| O-desmethyl-tramadol | Norepinephrine Transporter (NET) | Transporter Inhibition | Low Potency | plos.org |
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For (R,R)-tramadol and its active metabolite M1, pharmacophore analysis has been used to define the key features required for interaction with the µ-opioid receptor. sci-hub.seresearchgate.netnih.gov
Comparative studies between M1 and morphine have revealed shared pharmacophore features, providing a molecular basis for their common analgesic activity. sci-hub.seresearchgate.netnih.govresearchgate.net The key elements of this pharmacophore include:
A protonatable nitrogen atom, which is positively charged at physiological pH. This feature is common to most opioids and is crucial for the initial ionic interaction with acidic residues (like Asp147) in the MOR binding pocket. sci-hub.se
A phenolic hydroxyl group (present in the M1 metabolite), which acts as a hydrogen bond donor and significantly enhances MOR agonistic activity compared to the methoxy group in the parent tramadol. sci-hub.se
An aromatic ring, which engages in hydrophobic or π-stacking interactions with aromatic residues within the receptor.
Density Functional Theory (DFT) Calculations for Conformation and Binding
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens for examining the structural and electronic properties of (R,R)-tramadol. DFT calculations have been employed to determine the most stable conformations and to understand its binding mechanisms at a molecular level.
Studies using the B3LYP density functional theory method show that the cyclohexane (B81311) ring of both (1R,2R)-tramadol and its (1S,2S)-enantiomer adopts a slightly distorted chair conformation. researchgate.net The phenolic ring is observed to be planar, with minor distortions resulting from its meta-substituent. researchgate.net Further theoretical studies on the free base, cationic, and hydrochloride forms of tramadol have been conducted in both gas and aqueous phases to understand their structural and vibrational characteristics. nih.gov These analyses reveal that the solid-state conformation of the tramadol cation can differ from its minimum-energy conformation in an aqueous solution. le.ac.ukmdpi.com
Beyond conformational analysis, computational methods have been crucial in elucidating the binding of (R,R)-tramadol and its primary active metabolite, (+)-O-desmethyltramadol ((+)-M1), to opioid receptors. The (1R,2R) isomer of tramadol and its M1 metabolite are established as selective µ-opioid receptor (MOR) agonists. le.ac.uksci-hub.se Molecular modeling and docking studies reveal that the M1 metabolite shares key pharmacophore features with morphine and binds to similar residues within the MOR, such as ASP147. researchgate.net
Molecular dynamics simulations provide a more detailed picture of the binding interactions. Upon binding to the MOR, the protonated nitrogen atom of the ligand forms a crucial salt bridge with the aspartic acid residue D3.32. le.ac.uksci-hub.se Additionally, the phenolic hydroxyl group interacts with the histidine residue H6.52. le.ac.uk Docking studies comparing M1 with morphine at the µ-opioid receptor show that the substituents on the nitrogen atom of both compounds orient themselves toward a common hydrophobic pocket formed by the residues Trp293 and Tyr326. plos.org This understanding of binding modes at an atomic level is fundamental to explaining the compound's activity and provides a basis for the rational design of new analgesic agents. plos.org
Crystal Structure Analysis of (R,R)-Tramadol Salts
X-ray crystallography provides definitive data on the three-dimensional structure of molecules in the solid state. Analysis of various salts of (R,R)-tramadol has confirmed its absolute configuration and provided insights into its intermolecular interactions.
A notable example is the crystalline salt formed between (R,R)-tramadol and (S)-naproxen. plos.orgnih.gov Single-crystal X-ray diffraction (SCXRD) analysis has determined its spatial structure. plos.orgnih.gov The crystal structure of this salt has been characterized, and its unit cell dimensions have been determined by X-ray powder diffraction (PXRD). plos.orgnih.govfrontiersin.org Similarly, the crystal structure of racemic tramadol hydrochloride has been solved using synchrotron X-ray powder diffraction data and further optimized with DFT techniques. le.ac.ukmdpi.com This analysis revealed that tramadol hydrochloride crystallizes in the monoclinic space group Cc. le.ac.ukmdpi.com Another studied structure is a co-crystal salt of tramadol hydrochloride with benzoic acid, which also provides information on the conformation and packing of the tramadol cation. wikipedia.orgresearchgate.net
The crystallographic data for these salts are essential for understanding the solid-state properties of (R,R)-tramadol and for the development of pharmaceutical formulations.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| (R,R)-tramadol-(S)-naproxene | Monoclinic | Not specified in abstracts | 10.073(5) | 12.487(6) | 10.630(6) | 90 | 98.91(3) | 90 | plos.orgnih.govfrontiersin.org |
| (rac)-tramadol hydrochloride | Monoclinic | Cc | 9.68072(2) | 19.19127(4) | 9.28594(1) | - | 100.5923(1) | - | le.ac.ukmdpi.com |
| (rac)-tramadol hydrochloride–benzoic acid (1/1) | Monoclinic | Pc | 8.9721(2) | 10.4086(2) | 12.5189(3) | - | 101.646(2) | - | wikipedia.org |
Enantiomeric Differences in Structure-Activity Relationships
The (+)-enantiomer, (R,R)-tramadol, is primarily responsible for the opioid-mediated effects. It is a selective agonist of the µ-opioid receptor (MOR) and is also a more potent inhibitor of serotonin reuptake. sci-hub.semdpi.comacs.orgresearchgate.net In contrast, the (-)-enantiomer, (S,S)-tramadol, contributes to the analgesic effect mainly by inhibiting the reuptake of norepinephrine. sci-hub.semdpi.comacs.org The affinity of (-)-tramadol (B15223) for the µ-opioid receptor is substantially lower than that of its (+)-counterpart. researchgate.net
This dual mechanism of action, where one enantiomer targets the µ-opioid and serotonin systems while the other targets the norepinephrine system, is a hallmark of tramadol's pharmacology. acs.orgpainphysicianjournal.com The synergistic interaction between the two enantiomers results in a greater analgesic effect than would be expected from a simple additive effect of the individual isomers. acs.orgresearchgate.net
| Compound | μ-Opioid Receptor | Norepinephrine Uptake | Serotonin (5-HT) Uptake | Reference |
|---|---|---|---|---|
| (R,R)-Tramadol | 1.33 | 2.51 | 0.53 | researchgate.net |
| (S,S)-Tramadol | 24.8 | 0.43 | 2.35 | researchgate.net |
Analytical Methodologies for Research and Stereoisomeric Differentiation
Chiral Separation Techniques
Chiral separation techniques are fundamental for resolving the enantiomers of tramadol (B15222) and enabling the specific analysis of the (R,R)-isomer.
Capillary Electrophoresis (CE) with Chiral Selectors (e.g., Cyclodextrins)
Capillary Electrophoresis (CE) has proven to be an effective technique for the enantiomeric separation of tramadol. nih.govscispace.com The method's success hinges on the addition of a chiral selector to the background electrolyte. mdpi.com Cyclodextrins (CDs) are the most commonly used chiral selectors for this purpose. scispace.com
The principle behind this separation lies in the formation of transient diastereomeric complexes between the chiral selector and each enantiomer. mdpi.com These complexes have different formation constants and mobilities, leading to their separation under an electric field. mdpi.com
Several types of cyclodextrins have been investigated for the chiral separation of tramadol enantiomers, including native and derivatized CDs. nih.gov
Carboxymethyl-β-cyclodextrin (CM-β-CD) has been shown to provide baseline separation of tramadol enantiomers. nih.govnih.govresearchgate.net
Highly sulfated cyclodextrins (HS-CDs) , including HS-α-CD, HS-β-CD, and HS-γ-CD, have also been successfully used, with HS-γ-CD achieving baseline resolution at low concentrations. scispace.com
Sulfated-β-CD (s-β-CD) is another effective chiral selector. nih.gov
The efficiency of the separation is influenced by several factors, including the type and concentration of the cyclodextrin (B1172386), the pH and concentration of the background electrolyte, the applied voltage, and the capillary temperature. nih.govresearchgate.net For instance, one optimized method utilized a 25 mM sodium tetraborate (B1243019) buffer at pH 11.0 with 5 mM CM-β-CD. researchgate.net Computational studies suggest that the chiral recognition process primarily occurs through the formation of association complexes rather than inclusion of the tramadol molecule within the cyclodextrin cavity. nih.gov The stronger interaction is observed between the (R,R)-(+)-enantiomer and the chiral selectors, causing it to migrate slower than the (S,S)-(-)-isomer. scispace.com
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for the enantioselective analysis of tramadol. This technique relies on chiral stationary phases (CSPs) that interact differently with the enantiomers, leading to their separation.
Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are commonly employed for the chiral resolution of tramadol.
A Chiralcel OD-R column , which contains cellulose tris-(3,5-dimethylphenylcarbamate) as the stationary phase, has been successfully used to separate tramadol enantiomers. nih.govresearchgate.net In one method, a mobile phase consisting of a phosphate (B84403) buffer (pH 6) with sodium perchlorate (B79767) and acetonitrile (B52724) was used. nih.gov
A Chiralpak AD column , with amylose tris-(3,5-dimethylphenylcarbamate) as the chiral selector, has also been employed for the separation of tramadol and its primary metabolite's enantiomers. researchgate.net
The Chiralpak IG-3 , an immobilized-type amylose tris(3-chloro-5-methylphenylcarbamate) CSP, has been utilized for the simultaneous separation of tramadol and its O-desmethyl metabolite enantiomers. uniroma1.it
A Chiralpak-ASH column was used with a mobile phase of acetonitrile, methanol (B129727), diethylamine, and formic acid (99/1.0/0.1/0.1% v/v/v/v) to achieve enantiomeric separation. researchgate.net
The mobile phase composition is a critical parameter that is optimized to achieve the desired resolution. Both normal-phase and reversed-phase modes have been successfully applied. uniroma1.it For instance, a "green" reversed-phase method using an ethanol-water-diethylamine mobile phase has been developed. uniroma1.it The developed HPLC methods have been validated for parameters such as linearity, precision, accuracy, and recovery, demonstrating their suitability for quantitative analysis in various samples, including human plasma. nih.govresearchgate.net
Table 1: Chiral HPLC Method Parameters for (R,R)-tramadol(1+) Separation
| Parameter | Method 1 | Method 2 | Method 3 |
| Chiral Stationary Phase | Chiralcel OD-R (cellulose tris-(3,5-dimethylphenylcarbamate)) nih.gov | Chiralpak AD (amylose tris-(3,5-dimethylphenylcarbamate)) researchgate.net | Chiralpak-ASH researchgate.net |
| Mobile Phase | Phosphate buffer (pH 6) with sodium perchlorate and acetonitrile (80:20) nih.gov | Isohexane-ethanol-diethylamine (97:2.8:0.1 v/v) researchgate.net | Acetonitrile:methanol:diethyl amine:formic acid (99/1.0/0.1/0.1% v/v/v/v) researchgate.net |
| Detection | Fluorescence nih.gov | Fluorescence researchgate.net | UV at 225 nm researchgate.net |
| Limit of Quantitation | 0.5 ng/mL nih.gov | 5 nM in plasma researchgate.net | 1.0-5.0 µg/ml for S-TRA, R-TRA researchgate.net |
| Linear Range | 0.5-750 ng/mL nih.gov | Not specified | 1.0-5.0 µg/ml for S-TRA, R-TRA researchgate.net |
| Recovery | ~96-98% nih.gov | ~90% researchgate.net | Not specified |
This table is interactive. Click on the headers to sort.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Stereoselective Quantification
Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers high sensitivity and selectivity for the stereoselective quantification of tramadol and its metabolites. This technique combines the high-resolution separation capabilities of UPLC with the specific detection and quantification power of MS/MS.
Enantioselective methods using LC-MS/MS have been developed to simultaneously measure the enantiomers of tramadol and its main metabolites, including O-desmethyltramadol (ODT), N-desmethyltramadol (NDT), and N,O-didesmethyltramadol (NODT), in biological matrices like whole blood and plasma. researchgate.netnih.govresearchgate.net
Key features of these methods include:
Chiral Chromatography : A chiral alpha-1-acid glycoprotein (B1211001) (AGP) column is often used for the chromatographic separation of the enantiomers. researchgate.netresearchgate.net
Sample Preparation : Solid-phase extraction (SPE) or liquid-liquid extraction is typically employed to isolate the analytes from the biological matrix. researchgate.netnih.gov
Mass Spectrometric Detection : The mass spectrometer is operated in the positive ion multiple-reaction monitoring (MRM) mode, which provides high specificity and sensitivity. nih.govnih.gov
Internal Standards : Isotopically labeled internal standards, such as tramadol-(13)C-D3, are used to ensure accurate quantification. researchgate.net
These UPLC-MS/MS methods are validated for a range of parameters including selectivity, matrix effects, linearity, limit of quantitation, precision, and accuracy. researchgate.netnih.gov The limit of quantitation for (R,R)-tramadol can be as low as 0.125-0.50 ng/g in whole blood. researchgate.net These highly sensitive methods are applicable to human pharmacokinetic studies as well as in toxicological and forensic investigations. researchgate.net
Spectroscopic Characterization Methods
Spectroscopic techniques are essential for the structural elucidation and confirmation of the (R,R)-tramadol(1+) compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the tramadol molecule and to confirm its structure. The FTIR spectrum of tramadol hydrochloride shows characteristic absorption bands corresponding to its various functional groups. researchgate.net
A study on a crystalline form of a salt containing (R,R)-tramadol reported specific absorption bands at 3206, 2935, 1602, 1579, 1483, 1453, 1386, 1351, 1263, 1228, 1153, 1046, 1033, 1010, 985, 962, 927, 884, 815, 775, 748, and 690 cm⁻¹. google.comgoogle.com Another analysis of tramadol HCl identified a peak for the carboxyl group in the range of 3295-3298 cm⁻¹. innovareacademics.in The FTIR spectrum of a pure sample of tramadol HCl has exhibited absorbance bands at 3753, 3481, 3302, 3004, 2929, 2601, 2478, 1845, 1751, 1606, 1580, 1461, 1241, 1162, 1043, 1006, 984, 939, 779 and 700 cm⁻¹. innovareacademics.in
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure of (R,R)-tramadol(1+). The chemical shifts and coupling constants of the protons and carbons in the molecule allow for the unambiguous assignment of its structure.
In a study of a crystalline salt of (R,R)-tramadol, the ¹H NMR spectrum was recorded in deuterated methanol (MeOH-d4) at 400 MHz. google.com The spectrum showed distinct peaks corresponding to the different protons in the (R,R)-tramadol moiety. google.com For example, the six protons of the dimethylamino group appeared as a singlet at 2.46 ppm, and the three protons of the methoxy (B1213986) group appeared as a singlet at 3.80 ppm. google.com The protons of the cyclohexane (B81311) ring and the aromatic ring also showed characteristic multiplets and doublets. google.com
¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the molecule. For tramadol, characteristic signals are observed for the carbons of the aromatic ring, the cyclohexane ring, the dimethylamino group, and the methoxy group. rsc.orgjocpr.com
Ultraviolet-Visible (UV-Vis) Spectrophotometry (for research applications)
UV-Visible spectrophotometry offers a straightforward and accessible method for the quantification of tramadol hydrochloride in research settings. jocpr.comchesci.com This technique is based on the principle that the drug absorbs light in the UV-Visible range, and the amount of light absorbed is directly proportional to its concentration.
For the estimation of tramadol hydrochloride, a maximum wavelength (λmax) is determined, which for some methods is found to be 749 nm. jocpr.com The linearity of the method is a critical parameter, with studies showing a strong linear relationship between absorbance and concentration in the range of 10-50 µg/ml, with a high coefficient of correlation (r² = 0.998). jocpr.com The relationship can be described by the regression equation Y = 0.014x + 0.016, where Y is the absorbance and x is the concentration. jocpr.com
In other spectrophotometric methods, tramadol hydrochloride forms a charge-transfer complex with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), exhibiting a maximum absorbance at a λmax of 455 nm. chesci.com Such methods have demonstrated linearity in the concentration range of 20-100 μg/ml. chesci.com The precision and accuracy of these methods are validated according to ICH guidelines, with percentage recovery values often around 99.15% ± 0.0950, indicating minimal interference from other substances in the sample. jocpr.com
For analysis in biological matrices like human urine, UV-Vis spectrophotometry can be employed after a liquid-liquid extraction process to isolate the analyte. scispace.com In these cases, calibration curves have shown linearity in the range of 10-50 µg/mL, with a limit of detection (LOD) of 0.4 µg/mL and a limit of quantitation (LOQ) of 1.2 µg/mL. scispace.com Different solvents can affect the absorption spectra; for instance, in methanol, tramadol exhibits two peaks at 273 nm and 279 nm, while in water, the peaks are at 271 nm and 276 nm. asianpubs.org
Table 1: UV-Vis Spectrophotometry Parameters for Tramadol Hydrochloride Analysis
| Parameter | Value | Reference |
|---|---|---|
| Maximum Wavelength (λmax) | 749 nm | jocpr.com |
| Linearity Range | 10-50 µg/ml | jocpr.com |
| Correlation Coefficient (r²) | 0.998 | jocpr.com |
| Regression Equation | Y = 0.014x + 0.016 | jocpr.com |
| Percentage Recovery | 99.15% ± 0.0950 | jocpr.com |
| LOD (in human urine) | 0.4 µg/mL | scispace.com |
| LOQ (in human urine) | 1.2 µg/mL | scispace.com |
| λmax (with DDQ) | 455 nm | chesci.com |
| Linearity Range (with DDQ) | 20-100 µg/ml | chesci.com |
| λmax (in methanol) | 273 nm, 279 nm | asianpubs.org |
| λmax (in water) | 271 nm, 276 nm | asianpubs.org |
Chromatographic Techniques for Metabolite Analysis
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are indispensable for the analysis of tramadol and its metabolites. mdpi.commdpi.com These methods allow for the separation, identification, and quantification of the parent drug and its various metabolic products.
Chiral HPLC methods are specifically designed to separate the enantiomers of tramadol and its metabolites, which is crucial as different enantiomers can have distinct pharmacological activities. mdpi.comnih.gov These methods often utilize chiral stationary phases (CSPs) to achieve enantioseparation. nih.govnih.gov
Development of Methods for Concomitant Quantification of Enantiomers and Metabolites
The simultaneous quantification of tramadol enantiomers and their primary metabolites, such as O-desmethyltramadol (M1) and N-desmethyltramadol (M2), is a significant analytical challenge addressed by specialized chromatographic methods. mdpi.commdpi.com Enantioselective liquid chromatography with fluorescence detection (LC-FD) and LC-MS/MS are powerful techniques for this purpose. mdpi.comnih.gov
One validated enantioselective LC-FD method utilizes a Lux Cellulose-4 column for the simultaneous quantification of tramadol, N-desmethyltramadol, and O-desmethyltramadol enantiomers in wastewater samples. mdpi.com This method demonstrated good selectivity, accuracy, and linearity (r² > 0.99) over a concentration range of 56 ng L⁻¹ to 392 ng L⁻¹. mdpi.com The limits of detection and quantification for each enantiomer were 8 ng L⁻¹ and 28 ng L⁻¹ for tramadol and N-desmethyltramadol, and 20 ng L⁻¹ and 56 ng L⁻¹ for O-desmethyltramadol, respectively. mdpi.com The separation of all six compounds was achieved in under 15 minutes. mdpi.com
Another sensitive and stereoselective HPLC assay for the quantitative determination of tramadol and O-desmethyltramadol enantiomers in human plasma uses a Chiracel OD-R column with fluorescence detection. nih.gov This method achieved a limit of quantitation of 0.5 ng/mL for each enantiomer, requiring only 0.5 mL of plasma. nih.gov The calibration curves were linear from 0.5 to 750 ng/mL for tramadol enantiomers and from 0.5 to 500 ng/mL for O-desmethyltramadol enantiomers. nih.gov
LC-MS/MS methods offer high sensitivity and specificity. A rapid LC-MS/MS method for the enantiomeric determination of tramadol and O-desmethyltramadol in human plasma has been developed using a Lux Cellulose-2 column. nih.gov This method achieved linearity between 1-800 ng/mL for each tramadol enantiomer and 1-400 ng/mL for each O-desmethyltramadol enantiomer (R² ≥ 0.999). nih.gov
Table 2: Chromatographic Methods for Concomitant Quantification of Tramadol Enantiomers and Metabolites
| Technique | Column | Analytes | Matrix | Linearity Range | LOD/LOQ | Reference |
|---|---|---|---|---|---|---|
| LC-FD | Lux Cellulose-4 | Tramadol, N-DT, O-DT enantiomers | Wastewater | 56-392 ng L⁻¹ | T/N-DT: 8/28 ng L⁻¹, O-DT: 20/56 ng L⁻¹ | mdpi.com |
| HPLC-FD | Chiracel OD-R | Tramadol, O-DT enantiomers | Human Plasma | T: 0.5-750 ng/mL, O-DT: 0.5-500 ng/mL | 0.5 ng/mL | nih.gov |
| LC-MS/MS | Lux Cellulose-2 | Tramadol, O-DT enantiomers | Human Plasma | T: 1-800 ng/mL, O-DT: 1-400 ng/mL | - | nih.gov |
Crystallography for Solid-State Characterization
Crystallographic techniques, particularly X-ray diffraction, are fundamental for elucidating the three-dimensional atomic and molecular structure of (R,R)-tramadol in its solid state. This information is vital for understanding its physical properties and for quality control in pharmaceutical manufacturing.
X-ray Diffraction Analysis of (R,R)-Tramadol Hydrochloride
The crystal structure of racemic tramadol hydrochloride has been solved and refined using synchrotron X-ray powder diffraction data. cambridge.org It crystallizes in the monoclinic space group Cc (#9). cambridge.orgresearchgate.net The unit cell parameters have been determined as a = 9.680 72(2) Å, b = 19.191 27(4) Å, c = 9.285 94(1) Å, β = 100.5923(1)°, and V = 1695.795(5) ų. cambridge.orgresearchgate.net The structure reveals that the solid-state conformation of the tramadol cation is influenced by hydrogen bonding interactions, specifically N–H···Cl and O–H···Cl bonds, which form a zigzag chain along the c-axis. cambridge.orgresearchgate.net
In a co-crystal with benzoic acid, tramadol hydrochloride crystallizes in the monoclinic space group P c, with different unit cell dimensions. iucr.org The crystal packing in this co-crystal is stabilized by O—H···Cl, N—H···Cl, and C—H···π interactions. iucr.org
Table 3: Crystal Data for Tramadol Hydrochloride
| Parameter | Tramadol Hydrochloride | Tramadol HCl-Benzoic Acid Co-crystal | Reference |
|---|---|---|---|
| Crystal System | Monoclinic | Monoclinic | cambridge.orgiucr.org |
| Space Group | Cc (#9) | P c | cambridge.orgiucr.org |
| a (Å) | 9.680 72(2) | 8.9721 (2) | cambridge.orgiucr.org |
| b (Å) | 19.191 27(4) | 10.4086 (2) | cambridge.orgiucr.org |
| c (Å) | 9.285 94(1) | 12.5189 (3) | cambridge.orgiucr.org |
| β (°) | 100.5923(1) | 101.646 (2) | cambridge.orgiucr.org |
| V (ų) | 1695.795(5) | 1145.03 (4) | cambridge.orgiucr.org |
| Z | 4 | 2 | cambridge.orgiucr.org |
Rietveld Refinement of Powder Diffraction Data
The Rietveld method is a powerful technique used to refine a theoretical crystal structure model against experimental powder diffraction data. mgcub.ac.in This method minimizes the difference between a calculated diffraction pattern and the observed data by adjusting various parameters, including lattice parameters, atomic positions, and instrumental factors. cambridge.orgmgcub.ac.in
For tramadol hydrochloride, Rietveld refinement of synchrotron X-ray powder diffraction data yielded excellent agreement between the refined and a density functional theory (DFT) optimized structure, confirming the correctness of the solved structure. cambridge.org The final refinement involved 83 variables and resulted in residuals of Rwp = 0.070, Rp = 0.057, and χ² = 2.234. cambridge.org The peak profiles were modeled using a function that includes anisotropic strain broadening, and the background was modeled with a polynomial function. cambridge.org The Rietveld plot visually represents the quality of the fit between the observed and calculated patterns. cambridge.org
Preclinical in Vitro Cellular and Subcellular Studies of R,r Tramadol
Receptor Binding Assays (e.g., [35S]GTPγS Binding)
Receptor binding assays are fundamental in determining the affinity of a compound for specific receptors. For (R,R)-tramadol, these assays have been pivotal in characterizing its interaction with opioid receptors.
Studies have shown that (R,R)-tramadol binds to the µ-opioid receptor (MOR). nih.gov While racemic tramadol (B15222) exhibits a relatively low affinity for the MOR, with a K_i value of 2.4 µM, the (+)-enantiomer is a more potent binder than the (-)-enantiomer. nih.govmdpi.com The primary metabolite of (R,R)-tramadol, (+)-O-desmethyltramadol or (+)-M1, demonstrates a significantly higher affinity for the MOR, with a K_i value of 3.4 nM, making it a key contributor to the opioid-mediated effects. nih.govresearchgate.net
The [35S]GTPγS binding assay is a functional assay that measures G-protein activation following receptor agonism. In this assay, the metabolites of tramadol, particularly (+)-M1, have been shown to stimulate [35S]GTPγS binding, indicating their agonist activity at the MOR. nih.govunict.it The intrinsic efficacy, a measure of the maximal stimulatory effect, follows the order of (+)-M1 > (±)-M5 > (-)-M1. nih.govresearchgate.net Notably, tramadol itself does not significantly stimulate [35S]GTPγS binding, suggesting it has very low efficacy as a direct MOR agonist. unict.itmedcentral.com
Table 1: Binding Affinities (K_i) of Tramadol Enantiomers and Metabolites at the Human µ-Opioid Receptor
| Compound | K_i (nM) |
|---|---|
| (+/-)-Tramadol | 2400 nih.gov |
| (+)-M1 | 3.4 nih.gov |
| (-)-M1 | 240 nih.gov |
| (+/-)-M5 | 100 nih.gov |
This table is interactive. Click on the headers to sort the data.
Synaptosomal Uptake Experiments
Synaptosomal uptake experiments are crucial for understanding how substances affect neurotransmitter reuptake. (R,R)-tramadol has been shown to be a potent inhibitor of serotonin (B10506) (5-HT) reuptake. nih.govwikipedia.org In vitro studies using rat brain synaptosomes have demonstrated that the (+)-enantiomer is more effective at inhibiting serotonin uptake compared to the (-)-enantiomer. nih.gov Specifically, (+)-tramadol has a K_i value of 0.87 µmol/l for the human serotonin transporter (hSERT). nih.gov In contrast, the (-)-enantiomer is a more potent inhibitor of norepinephrine (B1679862) (NE) reuptake. wikipedia.orgnih.gov
Further studies using rat dorsal raphe nucleus slices have confirmed that racemic tramadol and its (+)-enantiomer significantly block 5-HT uptake. researchgate.net These findings highlight the dual mechanism of action of tramadol, with the (R,R)-enantiomer primarily contributing to the serotonergic effects.
Table 2: Inhibition of Monoamine Uptake by Tramadol Enantiomers
| Enantiomer | Target | K_i (µmol/l) |
|---|---|---|
| (+)-Tramadol | Serotonin (hSERT) | 0.87 nih.gov |
| (-)-Tramadol (B15223) | Norepinephrine (hNET) | 1.08 nih.gov |
This table is interactive. Click on the headers to sort the data.
Enzyme Inhibition Studies (e.g., Monoamine Transporters, CYP Enzymes)
The metabolism of tramadol is heavily influenced by cytochrome P450 (CYP) enzymes. The primary pathway for the formation of the active metabolite M1 is through O-demethylation, a reaction catalyzed predominantly by CYP2D6. nih.govpharmgkb.org Inhibition of CYP2D6 can therefore significantly impact the analgesic efficacy of tramadol by reducing the formation of the more potent (+)-M1 metabolite. painphysicianjournal.comdrugbank.com N-demethylation to M2 is primarily carried out by CYP3A4 and CYP2B6. pharmgkb.org
In vitro studies have shown that certain drugs, such as some selective serotonin reuptake inhibitors (SSRIs), can inhibit CYP2D6, leading to higher plasma concentrations of the parent (+)-tramadol and reduced levels of (+)-M1. painphysicianjournal.com This interaction is clinically significant as it can alter the balance between the serotonergic and opioid effects of tramadol.
Studies on Cellular Signaling Pathways (e.g., G-protein coupled receptor activation)
The activation of G-protein coupled receptors (GPCRs), particularly the µ-opioid receptor, is a central aspect of tramadol's mechanism of action. nih.govfarmaciajournal.com As established in [35S]GTPγS binding assays, while tramadol itself is a weak agonist, its metabolite (+)-M1 is a potent activator of the MOR, leading to the downstream signaling cascade associated with opioid analgesia. nih.govunict.it This involves the inhibition of adenylyl cyclase, which decreases intracellular cAMP levels, and the modulation of ion channels.
Beyond the MOR, tramadol has been shown to interact with other GPCRs. Studies have suggested that tramadol may affect muscarinic acetylcholine (B1216132) receptors and 5-HT receptors. researchgate.netnih.gov For instance, tramadol has been found to inhibit M3 muscarinic receptor function. caldic.com Recent research has also explored the impact of tramadol and its metabolites on signaling pathways involved in cancer cell biology, such as the TNF signaling pathway and Notch signaling pathway, suggesting a broader range of cellular effects. mdpi.comekb.eg
Investigations into Enantiomeric Effects at the Cellular Level
The two enantiomers of tramadol exhibit distinct and complementary pharmacological actions at the cellular level. tandfonline.com (R,R)-tramadol is primarily responsible for the inhibition of serotonin reuptake and has a higher affinity for the µ-opioid receptor than its (S,S)-counterpart. mdpi.comgazimedj.com Conversely, (S,S)-tramadol is a more potent inhibitor of norepinephrine reuptake. mdpi.comgazimedj.com
In Vitro Comparative Studies with Other Analgesics
In vitro comparative studies have helped to position (R,R)-tramadol and its metabolites relative to other analgesics. For instance, the affinity of (+)-M1 for the µ-opioid receptor (K_i = 3.4 nM) is significantly higher than that of the parent drug and approaches that of other opioids, although it is still much weaker than morphine. nih.govcaldic.com
When compared to tapentadol (B1681240), another centrally acting analgesic, tramadol's metabolite (+)-M1 has a higher binding affinity for the µ-opioid receptor. medcentral.com However, tapentadol itself is a full agonist, whereas tramadol is a partial agonist. medcentral.com In terms of monoamine reuptake, tramadol has a more pronounced effect on serotonin reuptake compared to tapentadol. nih.gov Comparative studies with non-opioid analgesics like NSAIDs are less common at the in vitro cellular level but are important for understanding the complete pharmacological landscape. avenuetx.com
Q & A
Q. How do researchers evaluate the impact of formulation excipients on (R,R)-tramadol stability under accelerated storage conditions?
- Methodological Answer : Design stability studies using ICH Q1A guidelines, with forced degradation (40°C/75% RH) over 6 months. LC-MS/MS monitors enantiomer-specific degradation products (e.g., oxidation to tramadol-N-oxide). Kinetic modeling (Arrhenius equation) predicts shelf-life, validated via ANOVA of batch-to-batch differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
